methyl N-[(E,5R)-5-[4-hydroxy-5-[(2E,4E,8R,9Z,12E)-8-hydroxy-2,5,9-trimethyltetradeca-2,4,9,12-tetraenoyl]-6-oxopyran-2-yl]hex-1-enyl]carbamate
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Overview
Description
Methyl N-[(E,5R)-5-[4-hydroxy-5-[(2E,4E,8R,9Z,12E)-8-hydroxy-2,5,9-trimethyltetradeca-2,4,9,12-tetraenoyl]-6-oxopyran-2-yl]hex-1-enyl]carbamate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, carbamate, and enoyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(E,5R)-5-[4-hydroxy-5-[(2E,4E,8R,9Z,12E)-8-hydroxy-2,5,9-trimethyltetradeca-2,4,9,12-tetraenoyl]-6-oxopyran-2-yl]hex-1-enyl]carbamate typically involves multi-step organic reactions. The process may start with the preparation of the core structure, followed by the introduction of various functional groups through selective reactions. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(E,5R)-5-[4-hydroxy-5-[(2E,4E,8R,9Z,12E)-8-hydroxy-2,5,9-trimethyltetradeca-2,4,9,12-tetraenoyl]-6-oxopyran-2-yl]hex-1-enyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The enoyl groups can be reduced to form saturated compounds.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperature, pressure, and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the enoyl groups may produce alkanes.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or tool for studying biological processes.
Medicine: As a potential therapeutic agent or drug candidate.
Industry: In the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which methyl N-[(E,5R)-5-[4-hydroxy-5-[(2E,4E,8R,9Z,12E)-8-hydroxy-2,5,9-trimethyltetradeca-2,4,9,12-tetraenoyl]-6-oxopyran-2-yl]hex-1-enyl]carbamate exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamate derivatives and enoyl-containing compounds. Examples include:
- Ethyl N-[(E,5R)-5-[4-hydroxy-5-[(2E,4E,8R,9Z,12E)-8-hydroxy-2,5,9-trimethyltetradeca-2,4,9,12-tetraenoyl]-6-oxopyran-2-yl]hex-1-enyl]carbamate
- Propyl N-[(E,5R)-5-[4-hydroxy-5-[(2E,4E,8R,9Z,12E)-8-hydroxy-2,5,9-trimethyltetradeca-2,4,9,12-tetraenoyl]-6-oxopyran-2-yl]hex-1-enyl]carbamate
Uniqueness
Methyl N-[(E,5R)-5-[4-hydroxy-5-[(2E,4E,8R,9Z,12E)-8-hydroxy-2,5,9-trimethyltetradeca-2,4,9,12-tetraenoyl]-6-oxopyran-2-yl]hex-1-enyl]carbamate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
CAS No. |
93195-32-5 |
---|---|
Molecular Formula |
C30H41NO7 |
Molecular Weight |
527.6 g/mol |
IUPAC Name |
methyl N-[(E,5R)-5-[4-hydroxy-5-[(2E,4E,8R,9Z,12E)-8-hydroxy-2,5,9-trimethyltetradeca-2,4,9,12-tetraenoyl]-6-oxopyran-2-yl]hex-1-enyl]carbamate |
InChI |
InChI=1S/C30H41NO7/c1-7-8-9-12-21(3)24(32)17-15-20(2)14-16-23(5)28(34)27-25(33)19-26(38-29(27)35)22(4)13-10-11-18-31-30(36)37-6/h7-8,11-12,14,16,18-19,22,24,32-33H,9-10,13,15,17H2,1-6H3,(H,31,36)/b8-7+,18-11+,20-14+,21-12-,23-16+/t22-,24-/m1/s1 |
InChI Key |
FPBHSTHTCPCNBS-FHNJZRETSA-N |
Isomeric SMILES |
C/C=C/C/C=C(/C)\[C@@H](CC/C(=C/C=C(\C)/C(=O)C1=C(C=C(OC1=O)[C@H](C)CC/C=C/NC(=O)OC)O)/C)O |
Canonical SMILES |
CC=CCC=C(C)C(CCC(=CC=C(C)C(=O)C1=C(C=C(OC1=O)C(C)CCC=CNC(=O)OC)O)C)O |
Origin of Product |
United States |
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